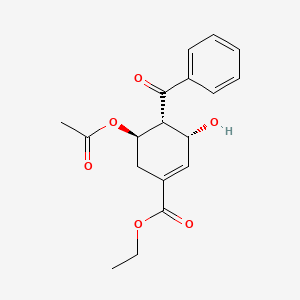
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxylation and acetoxylation: These steps introduce the hydroxy and acetoxy groups, respectively, using reagents like acetic anhydride and a base for acetoxylation, and an oxidizing agent for hydroxylation.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of amine or thiol derivatives.
Applications De Recherche Scientifique
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxy and acetoxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having an ethyl ester group but differs in the core structure and functional groups.
Bromomethyl methyl ether: Shares the ether functional group but has a different overall structure and reactivity.
Uniqueness
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H20O6 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
ethyl (3R,4R,5R)-5-acetyloxy-4-benzoyl-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H20O6/c1-3-23-18(22)13-9-14(20)16(15(10-13)24-11(2)19)17(21)12-7-5-4-6-8-12/h4-9,14-16,20H,3,10H2,1-2H3/t14-,15-,16-/m1/s1 |
Clé InChI |
XHHYOKQGMVAEFQ-BZUAXINKSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


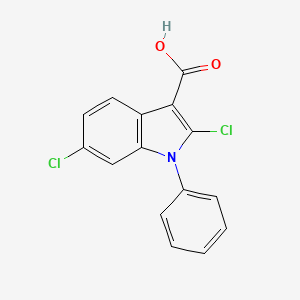
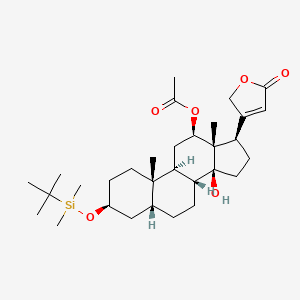

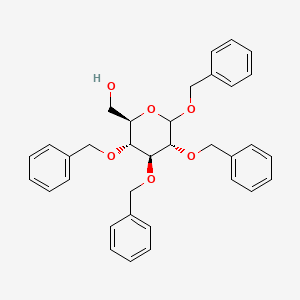
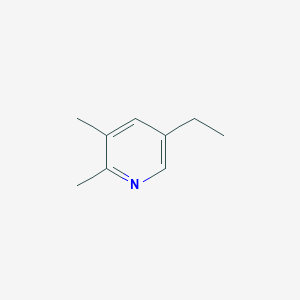
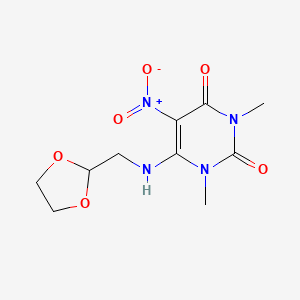
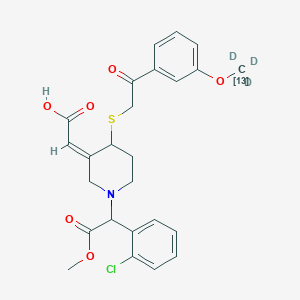
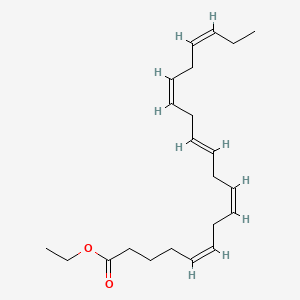


![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
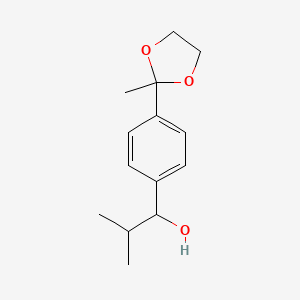
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
